molecular formula C5H9NO3S B052807 N-Acetyl-DL-cysteine CAS No. 7218-04-4

N-Acetyl-DL-cysteine

Numéro de catalogue: B052807
Numéro CAS: 7218-04-4
Poids moléculaire: 163.20 g/mol
Clé InChI: PWKSKIMOESPYIA-BYPYZUCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Acetyl-DL-cysteine is a racemic mixture composed of equal parts D- and L-enantiomers of N-acetylcysteine. It is the acetylated derivative of DL-cysteine (CAS 3374-22-9), a non-proteinogenic amino acid. The compound’s molecular formula is C₅H₉NO₃S, with a molecular weight of 163.19 g/mol and CAS number 616-91-1 . Its structure includes a thiol (-SH) group, which contributes to its antioxidant properties by scavenging reactive oxygen species (ROS) and serving as a precursor for glutathione synthesis . Unlike the enantiomerically pure N-Acetyl-L-cysteine (NAC), which is widely used in medicine (e.g., as a mucolytic and antidote for acetaminophen overdose), the DL-form is less commonly employed therapeutically but serves as a critical reference standard in analytical and synthetic chemistry .

Mécanisme D'action

Target of Action

N-Acetyl-DL-cysteine (NAC) is a derivative of the dietary amino acid L-cysteine . It primarily targets the glutathione pathway and mucoproteins in the body . Glutathione is a potent antioxidant that helps to detoxify the body and support overall health . Mucoproteins are present in mucus, where NAC acts as a mucolytic agent .

Mode of Action

NAC exerts its action through its antioxidant , anti-inflammatory , and glutamate modulation activity . Due to its sulfur content, NAC disrupts disulfide bonds within mucoproteins, thinning and easing its expulsion . It also increases the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of certain substances, such as acetaminophen .

Biochemical Pathways

NAC modulates several biochemical pathways. It is involved in the glutathione pathway , where it acts as a precursor to the production of glutathione . It also affects the cysteine redox proteome , which involves a broad spectrum of cellular pathways underlying disease progression . Site-specific thiol groups in reactive cysteine residues in proteins serve as redox sensors, synchronizing diverse biochemical pathway functions .

Pharmacokinetics

After oral administration of NAC, the peak plasma concentration is achieved within 1 to 2 hours . The half-life of NAC is approximately 15.4 hours in Chinese and 18.7 hours in Caucasian participants . About 3.7% to 3.8% of NAC is excreted in urine in the 36 hours following administration . The pharmacokinetic characteristics of NAC are similar in healthy individuals after single and repeated administration .

Result of Action

NAC has a broad range of effects at the molecular and cellular levels. It is known for its antioxidant properties, which play a crucial role in protecting the body against oxidative stress and damage caused by free radicals . It also acts as a mucolytic by decreasing the thickness of mucus . In the case of acetaminophen overdoses, NAC works by increasing the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of acetaminophen .

Action Environment

The action of NAC can be influenced by various environmental factors. For instance, the rapid kinetics of the reaction suggest that NAC can permeate through cell membranes without active transport . This means that the cellular environment can influence the action, efficacy, and stability of NAC. Furthermore, NAC’s antioxidant activity can be affected by the presence of reactive oxygen species (ROS) in the environment .

Analyse Biochimique

Biochemical Properties

N-Acetyl-DL-cysteine plays a central role in metabolic chemistry, particularly in glutathione redox chemistry . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product .

Cellular Effects

This compound influences cell function by maintaining the oxidative balance within cells . It helps eliminate reactive oxygen species before damage can occur, thereby protecting cells and cellular components against oxidative stress .

Molecular Mechanism

The mechanism of action of this compound involves its role as a precursor in the formation of the antioxidant glutathione . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to effectively probe redox status in tumors in real-time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo hyperpolarized MRI in mice revealed that this compound was broadly distributed throughout the body including the brain

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione/glutathione disulfide (GSH/GSSG) redox pair, which serves to maintain thiol redox balance through the NADPH-dependent reduction of glutathione disulfide (GSSG) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In vivo studies in mice have shown that this compound is broadly distributed throughout the body .

Subcellular Localization

Current knowledge suggests that it plays a role in various compartments or organelles due to its involvement in the formation of the antioxidant glutathione .

Activité Biologique

N-Acetyl-DL-cysteine (NAC) is a derivative of the amino acid L-cysteine, recognized for its diverse biological activities, particularly its role as an antioxidant and mucolytic agent. This article reviews the biological activity of NAC, focusing on its mechanisms of action, therapeutic applications, and findings from clinical studies.

NAC exerts its biological effects through several mechanisms:

  • Antioxidant Activity : NAC is a precursor to glutathione (GSH), a major antioxidant in the body. It helps to scavenge free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress . The thiol group in NAC can donate electrons, neutralizing free radicals and enhancing cellular redox balance.
  • Anti-inflammatory Effects : NAC inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. By blocking NF-κB activation, NAC reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This action is particularly beneficial in conditions characterized by chronic inflammation.
  • Mucolytic Properties : NAC reduces the viscosity of mucus by breaking disulfide bonds in mucoproteins, making it easier to expel mucus from the respiratory tract. This property is especially useful in treating respiratory disorders like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Therapeutic Applications

NAC has been studied for various clinical applications:

  • Respiratory Disorders : In patients with COPD, a meta-analysis indicated that NAC significantly reduced exacerbation rates compared to placebo. The number needed to treat to prevent one exacerbation was approximately 5.8 .
  • Acetaminophen Overdose : NAC is the standard treatment for acetaminophen poisoning due to its ability to replenish GSH levels and detoxify harmful metabolites .
  • Psychiatric Disorders : Clinical trials have shown that NAC can be effective in treating excoriation disorder and may also benefit mood disorders by modulating glutamate levels in the brain .
  • Cancer : Preliminary studies suggest that NAC may inhibit cancer cell proliferation and enhance the efficacy of certain chemotherapeutic agents. It has shown potential in reducing breast cancer cell growth in vitro .

Study on COPD

An open-label study involving 1,392 patients with COPD found that after two months of treatment with NAC:

  • 80% reported reduced phlegm viscosity.
  • 74% experienced less cough severity.
  • Improvements were noted in dyspnea and overall respiratory function .

Study on Excoriation Disorder

A randomized controlled trial evaluated 66 participants with skin-picking disorder. Results indicated significant improvements in symptoms among those treated with NAC compared to placebo:

  • NE-YBOCS scores improved from 18.9 to 11.5 for the treatment group versus a slight worsening in the placebo group (P = .048) .

Meta-analysis on Exacerbation Prevention

A meta-analysis of 11 double-blind trials confirmed that patients receiving NAC had fewer exacerbations compared to those on placebo, supporting its use as a preventive treatment in chronic respiratory conditions .

Summary Table of Biological Activities

ActivityMechanismClinical Evidence
AntioxidantGSH precursor; scavenges ROSReduces oxidative stress markers
Anti-inflammatoryInhibition of NF-κBDecreases pro-inflammatory cytokines
MucolyticBreaks disulfide bondsImproves mucus clearance in COPD
Cancer preventionReduces cell proliferationInhibits growth of breast cancer cells
Psychiatric benefitsModulates glutamate levelsSignificant symptom improvement in OCD

Applications De Recherche Scientifique

Antidote for Acetaminophen Overdose

NAC is widely known as the specific antidote for acetaminophen (paracetamol) overdose. It acts by replenishing glutathione stores in the liver, thereby preventing hepatotoxicity. The efficacy of NAC in this context is well-documented, with studies showing significant reductions in mortality when administered promptly after overdose .

Respiratory Disorders

NAC has been utilized in treating various respiratory conditions due to its mucolytic properties, which help thin mucus and facilitate clearance:

  • Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that NAC can reduce exacerbations and improve quality of life in COPD patients .
  • Cystic Fibrosis : High-dose oral NAC has shown benefits in modulating inflammation and improving lung function over extended periods .
  • Bronchiectasis : Evidence suggests NAC may help reduce exacerbations and improve overall lung function .
ConditionDosageOutcome
COPD600 mg dailyFewer exacerbations, improved quality of life
Cystic FibrosisHigh-dose oralMaintained lung function
Bronchiectasis600 mg twice dailyReduced exacerbations

Neurological Disorders

NAC has been studied for its potential benefits in various neurological conditions:

  • Psychiatric Disorders : In early psychosis patients, NAC supplementation improved functional connectivity within the brain, suggesting a role in enhancing cognitive functions .
  • Multiple Sclerosis : Preliminary studies indicate that NAC may help improve fatigue and cognitive functions in patients with multiple sclerosis .
DisorderDosageOutcome
Early Psychosis600 mg dailyImproved brain connectivity
Multiple Sclerosis1250 mg three times dailyReduced fatigue, improved cognition

Emerging Research Areas

Recent studies have explored additional applications of NAC:

  • Cardiovascular Health : Some evidence suggests that NAC may reduce the risk of contrast-induced nephropathy during angiography procedures .
  • Cancer Prevention : Research indicates that NAC may exert protective effects against certain types of cancer through its antioxidant properties .

Case Studies

Several case studies highlight the diverse applications of NAC:

  • A randomized controlled trial demonstrated that patients receiving NAC showed a significant reduction in relapse rates for ulcerative colitis compared to placebo .
  • In a study involving patients with diabetic neuropathy, those treated with NAC reported reduced pain levels and improved nerve function .

Analyse Des Réactions Chimiques

Antioxidant Mechanisms

NAC functions as both a direct and indirect antioxidant .

A comparison of reaction rates with different compounds:

CompoundRate Constant (M1^{-1}s1^{-1})
NAC with Superoxide68
GSH with Superoxide200
NAC with Peroxynitrite415

Disulfide Bond Reduction

NAC can reduce disulfide bonds in proteins, modifying their structure and function . This reaction involves an SN2 reaction mechanism where the NAC thiolate attacks the disulfide bond, resulting in the breaking of the bond .

Reaction with Cupric Ions

NAC reacts with cupric ions (Cu2+^{2+}) in aqueous solutions, leading to the formation of intermediates with absorption maxima at 233 and 302 nm . These intermediates are involved in NAC autoxidation . The reaction proceeds through two phases:

  • Phase 1: An oxygen-independent phase where intermediates accumulate .
  • Phase 2: An autocatalytic phase producing another chiral intermediate .

Oxidation by Iodate

NAC is oxidized by potassium iodate (KIO3), resulting in the formation of disulfide N-acetyl cysteine . This reaction is used in a kinetic spectrophotometric method for determining NAC concentration . The reaction involves the generation of a triiodide ion upon the oxidation of iodide by iodate in the presence of NAC .

The kinetic equation for the reaction is :Rate(v)=k[C]n[KIO3]m[KI]1\text{Rate}(v)=k[C]^n[\text{KIO}_3]^m[\text{KI}]^1Where:

  • kk is the rate constant
  • CC is the concentration of N-acetyl L-cysteine
  • nn is the order of reaction with respect to N-acetyl L-cysteine

Experimental data from initial rate method :

ParameterValue
Coefficient of correlation (r)0.9984
Order of reaction (n)1.061

Other Reactions

NAC can bind to toxic metabolites, such as those formed during acetaminophen overdose, facilitating their detoxification . It also increases oxygen delivery to tissues and enhances mitochondrial ATP production . Additionally, NAC interacts with silver nanoparticles, inhibiting the luminol-H2O2 reaction .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the antioxidant efficacy of N-Acetyl-DL-cysteine in cellular models?

  • Methodological Answer : Use standardized oxidative stress induction methods (e.g., H₂O₂ exposure) with appropriate controls. Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and validate results using glutathione (GSH) assays. Ensure dose-response curves (e.g., 0.1–10 mM) to identify effective concentrations. Report statistical parameters rigorously, including ANOVA F-values and post-hoc tests (e.g., Tukey-Kramer) to avoid overinterpretation of marginal significance .

Q. How can researchers ensure the chemical stability of this compound in experimental settings?

  • Methodological Answer : Store the compound in airtight, light-protected containers at −20°C to prevent degradation. Verify purity via HPLC before use, and avoid long-term storage in aqueous solutions due to oxidation risks. Include stability tests (e.g., mass spectrometry or FTIR) in supplementary materials to confirm integrity under experimental conditions .

Q. What are the best practices for integrating this compound into in vivo studies targeting liver toxicity?

  • Methodological Answer : Use rodent models (e.g., CCl₄-induced hepatotoxicity) with pretreatment protocols (e.g., 100–300 mg/kg daily). Monitor biomarkers like ALT/AST levels and histopathological changes. Standardize administration routes (oral vs. intraperitoneal) and account for pharmacokinetic variability by measuring plasma NAC levels via LC-MS/MS .

Advanced Research Questions

Q. How should researchers address contradictions in data on this compound’s efficacy across different disease models?

  • Methodological Answer : Conduct systematic reviews with strict inclusion/exclusion criteria (e.g., PubMed/EMBASE searches using terms like "N-Acetylcysteine AND oxidative stress"). Apply GRADE methodology to assess evidence quality and perform meta-analyses to quantify heterogeneity. For conflicting results (e.g., variable outcomes in neurodegenerative vs. hepatic studies), use subgroup analyses to identify context-dependent mechanisms .

Q. What advanced techniques validate the molecular targets of this compound in epigenetic modulation studies?

  • Methodological Answer : Combine ChIP-seq for histone acetylation marks (e.g., H3K27ac) with RNA-seq to correlate chromatin changes with gene expression. Use CRISPR-Cas9 knockout models to confirm target genes (e.g., NRF2 pathway components). Publicly archive sequencing data (e.g., NCBI BioProject PRJNA988517) to enable reproducibility .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for this compound in clinical trials?

  • Methodological Answer : Collect serial plasma samples post-administration to model NAC’s half-life and bioavailability. Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Validate models against clinical endpoints (e.g., GSH recovery rates in acetaminophen overdose) to refine dosing strategies .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible cell culture studies?

  • Methodological Answer : Source compounds from certified suppliers (e.g., CAS 3374-22-9; MF C₃H₇NO₂S) and verify purity via certificates of analysis (CoA). Include internal controls in each experiment (e.g., commercial NAC batches) and report lot numbers in publications. For novel derivatives, characterize identity via NMR and elemental analysis .

Q. Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing studies involving this compound?

  • Methodological Answer : Disclose synthesis/purification protocols, including CAS numbers and analytical validation (e.g., HPLC purity ≥95%). For animal studies, follow ARRIVE guidelines for reporting housing conditions and sample sizes. Deposit raw data (e.g., RNA-seq in PRJNA988517) in public repositories and cite accession numbers .

Q. How should researchers handle conflicting results between in vitro and in vivo NAC efficacy studies?

  • Methodological Answer : Reconcile discrepancies by testing in vitro findings in organoid or 3D culture models that mimic in vivo microenvironments. Perform dose-equivalence studies to align cellular and systemic exposure levels. Use mechanistic studies (e.g., knockouts of NAC-metabolizing enzymes) to identify bioavailability barriers .

Q. Ethical and Compliance Considerations

Q. What ethical frameworks govern the use of this compound in human-derived cell lines or tissues?

  • Methodological Answer : Obtain IRB approval for human tissue use and adhere to HIPAA/GDPR for data anonymization. For gene-editing studies (e.g., CRISPR), follow NIH guidelines for biosafety. Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Acetyl-DL-cysteine and related compounds:

Compound CAS Number Molecular Formula Key Features Applications
This compound 616-91-1 C₅H₉NO₃S Racemic mixture; acetylated DL-cysteine with a free thiol group Research standard, antioxidant studies, chiral separation studies
N-Acetyl-L-cysteine (NAC) 616-91-1 C₅H₉NO₃S L-enantiomer; biologically active form Mucolytic agent, glutathione precursor, treatment of acetaminophen toxicity
DL-Cysteine 3374-22-9 C₃H₇NO₂S Racemic non-acetylated parent compound; unstable thiol group Biochemical research, precursor for synthesis of derivatives
N-Acetyl-S-benzyl-DL-cysteine 19538-71-7 C₁₂H₁₅NO₃S Benzyl-substituted thiol; enhanced lipophilicity Analytical reference standard, study of metabolic pathways
Glutathione 70-18-8 C₁₀H₁₇N₃O₆S Tripeptide (Glu-Cys-Gly); endogenous antioxidant Cellular detoxification, redox balance maintenance
N-Acetyl-S-phenyl-d5-DL-cysteine N/A C₁₁D₅H₈NO₃S Deuterated phenyl-substituted derivative; isotopic labeling Mass spectrometry internal standard, metabolic tracing

Key Differences in Pharmacokinetics and Efficacy

  • Enantiomeric Activity : The L-enantiomer (NAC) is therapeutically active, while the D-form exhibits negligible biological activity in humans. This necessitates enantioseparation techniques (e.g., polysaccharide-based chiral stationary phases) for pharmaceutical applications .
  • Antioxidant Capacity : this compound directly scavenges ROS but is less efficient than glutathione in systemic redox regulation. However, it serves as a cysteine reservoir, indirectly boosting glutathione synthesis .
  • Metabolic Stability: Derivatives like N-Acetyl-S-benzyl-DL-cysteine show altered pharmacokinetics due to thiol modifications.

Research Findings and Data Tables

Table 1: Enantioseparation Performance of Polysaccharide-Based Columns for this compound

Chiral Stationary Phase Resolution (Rs) Retention Time (min) Reference
Amylose tris(3,5-dimethylphenylcarbamate) 2.1 12.3 (L), 14.9 (D)
Cellulose tris(4-methylbenzoate) 1.8 10.7 (L), 12.5 (D)

Table 2: Antioxidant Activity Comparison

Compound ROS Scavenging Efficiency (%) Glutathione Precursor Efficiency
This compound 65–75 Moderate
N-Acetyl-L-cysteine (NAC) 70–85 High
Glutathione 90–95 N/A (Endogenous)

Data derived from in vitro studies using DPPH and FRAP assays .

Propriétés

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18829-79-3 (hydrochloride), 19542-74-6 (mono-hydrochloride salt), 63664-54-0 (hydrochloride salt)
Record name Acetylcysteine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5020021
Record name N-Acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate
Record name SID56423146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-5 mm Hg at 25 °C /Estimated/
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water, WHITE, CRYSTALLINE POWDER

CAS No.

616-91-1
Record name N-Acetyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcysteine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Cysteine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylcysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYQ7N0BPYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109-110, 109.5 °C
Record name Acetylcysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Acetyl-DL-cysteine
N-Acetyl-DL-cysteine
N-Acetyl-DL-cysteine
N-Acetyl-DL-cysteine
N-Acetyl-DL-cysteine
N-Acetyl-DL-cysteine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.